Cas no 80489-22-1 (1-(Benzyloxy)-3,3-dimethylbutan-2-one)
1-(Benzyloxy)-3,3-dimethylbutan-2-one Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL13028693
- 1-Benzyloxy-3,3-dimethyl-butan-2-one
- 80489-22-1
- 1-(Benzyloxy)-3,3-dimethylbutan-2-one
- AKOS011305811
- 2-Butanone, 3,3-dimethyl-1-(phenylmethoxy)-
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- MDL: MFCD16165493
- Inchi: 1S/C13H18O2/c1-13(2,3)12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
- InChI Key: HBCXTFWQNIVPBV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)CC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 206.130679813g/mol
- Monoisotopic Mass: 206.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 0.990±0.06 g/cm3(Predicted)
- Boiling Point: 304.7±17.0 °C(Predicted)
1-(Benzyloxy)-3,3-dimethylbutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12029612-1g |
1-(Benzyloxy)-3,3-dimethylbutan-2-one |
80489-22-1 | 97% | 1g |
$459 | 2024-07-24 |
1-(Benzyloxy)-3,3-dimethylbutan-2-one Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(Benzyloxy)-3,3-dimethylbutan-2-one
1-(Benzyloxy)-3,3-dimethylbutan-2-one: A Comprehensive Overview
1-(Benzyloxy)-3,3-dimethylbutan-2-one, also known by its CAS number 80489-22-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines a benzyloxy group with a ketone functionality in a branched carbon chain. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its potential in drug discovery and material science.
The molecular formula of 1-(Benzyloxy)-3,3-dimethylbutan-2-one is C14H20O2, with a molecular weight of 224.3 g/mol. Its structure consists of a central ketone group attached to a benzyloxy moiety and two methyl groups on the adjacent carbon atom. This arrangement imparts the compound with interesting physical and chemical properties, such as moderate solubility in organic solvents and thermal stability under controlled conditions. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 1-(Benzyloxy)-3,3-dimethylbutan-2-one typically involves multi-step reactions, often starting from benzyl alcohol or benzaldehyde derivatives. Modern approaches leverage catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. For instance, researchers have employed enzymatic catalysis to achieve selective oxidation of precursors, leading to higher purity products. These advancements not only improve the efficiency of production but also align with current sustainability goals in the chemical industry.
In terms of applications, 1-(Benzyloxy)-3,3-dimethylbutan-2-one has found utility as an intermediate in the synthesis of complex molecules with biological activity. For example, it has been used in the construction of macrocyclic compounds that exhibit potent antimicrobial properties. Additionally, its ability to act as a chiral auxiliary has made it valuable in asymmetric synthesis strategies, enabling the production of enantiomerically pure compounds for pharmaceutical use.
Recent research has also focused on the environmental fate and toxicity of 1-(Benzyloxy)-3,3-dimethylbutan-2-one, particularly in relation to its potential use in agrochemicals. Studies conducted under simulated environmental conditions suggest that it undergoes rapid degradation under UV light and microbial action, reducing its persistence in ecosystems. These findings are crucial for assessing its safety profile and ensuring compliance with regulatory standards for chemical use.
In conclusion, 1-(Benzyloxy)-3,3-dimethylbutan-2-one (CAS No 80489-22-1) stands out as a valuable compound with diverse applications across multiple industries. Its structural features and reactivity make it an attractive target for further research and development. As scientific understanding of this compound continues to grow, so too does its potential to contribute to innovative solutions in medicine, agriculture, and beyond.
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